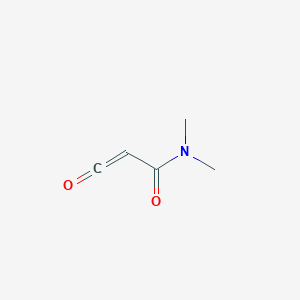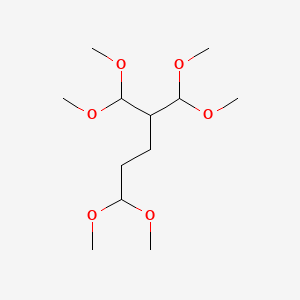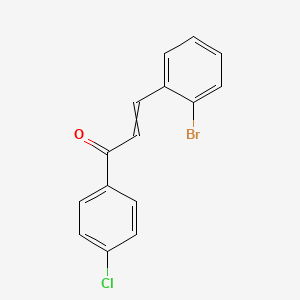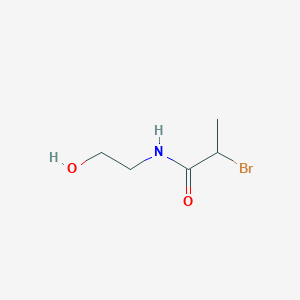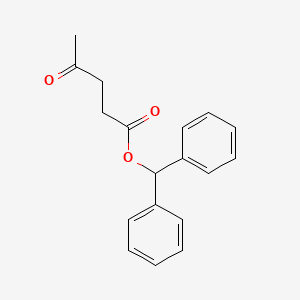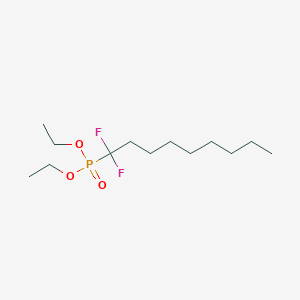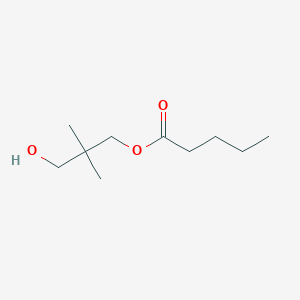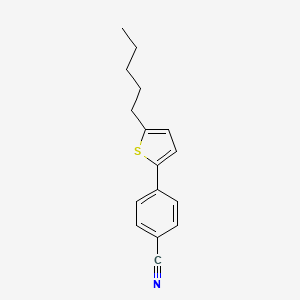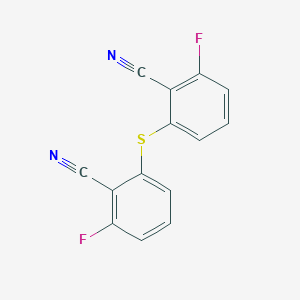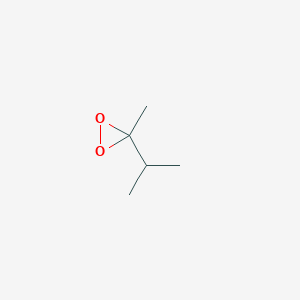
3-Methyl-3-(propan-2-yl)dioxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(propan-2-yl)dioxirane is an organic compound belonging to the class of dioxiranes. Dioxiranes are three-membered cyclic peroxides containing two oxygen atoms and one carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable reagent in organic synthesis and oxidation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(propan-2-yl)dioxirane typically involves the reaction of a ketone with an oxidizing agent. One common method is the reaction of acetone with an oxidizing agent such as potassium peroxymonosulfate (Oxone) in the presence of a buffer. The reaction is carried out under mild conditions, usually at room temperature, and the dioxirane is generated in situ.
Industrial Production Methods: While the industrial production of this compound is not as common as laboratory synthesis, similar methods involving the use of ketones and oxidizing agents can be scaled up for larger production. The key challenge in industrial production is the stabilization of the dioxirane, as it is highly reactive and prone to decomposition.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-3-(propan-2-yl)dioxirane is primarily known for its oxidation reactions. It acts as an electrophilic oxidant and can transfer an oxygen atom to various substrates.
Common Reagents and Conditions:
Oxidation of Alkenes: The compound can epoxidize alkenes to form epoxides under mild conditions.
Oxidation of Sulfides: It can oxidize sulfides to sulfoxides and sulfones.
Oxidation of Alcohols: It can convert primary and secondary alcohols to aldehydes and ketones, respectively.
Major Products Formed:
Epoxides: From the oxidation of alkenes.
Sulfoxides and Sulfones: From the oxidation of sulfides.
Aldehydes and Ketones: From the oxidation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(propan-2-yl)dioxirane has several applications in scientific research:
Organic Synthesis: It is used as an oxidizing agent in the synthesis of various organic compounds.
Biochemistry: It is employed in the study of enzyme-catalyzed oxidation reactions.
Industry: It is used in the production of fine chemicals and in the oxidation of industrial waste.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(propan-2-yl)dioxirane involves the transfer of an oxygen atom to the substrate. The dioxirane ring opens, and the oxygen is inserted into the substrate, resulting in the formation of an oxidized product. This process is highly efficient and selective, making the compound a valuable oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
Dimethyldioxirane: Another dioxirane with similar oxidation properties but different reactivity due to the presence of two methyl groups.
Difluorodioxirane: A more stable dioxirane derivative with fluorine atoms, known for its stability at room temperature.
Uniqueness: 3-Methyl-3-(propan-2-yl)dioxirane is unique due to its specific substituents, which influence its reactivity and selectivity in oxidation reactions. Its ability to perform selective oxidations under mild conditions sets it apart from other oxidizing agents.
Eigenschaften
CAS-Nummer |
138629-57-9 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
3-methyl-3-propan-2-yldioxirane |
InChI |
InChI=1S/C5H10O2/c1-4(2)5(3)6-7-5/h4H,1-3H3 |
InChI-Schlüssel |
CVMMUEUEMMRYOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(OO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


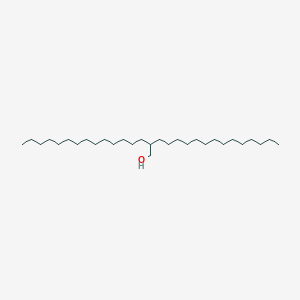

![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
